Pentenylacetate

Description

Historical Trajectory of Pentenylacetate Research

The study of pentenyl acetate (B1210297) is intrinsically linked to the historical development of ester chemistry and the investigation of natural volatile compounds. While the classical method for synthesizing esters, the Fischer esterification, has been known since the late 19th century, specific research into pentenyl acetate isomers gained momentum with the advancement of analytical technologies. The history of Green Leaf Volatiles (GLVs), the class to which pentenyl acetates belong, began as early as 1881 with the observation of aldehyde components in plant distillates. oup.com Specific GLVs were later isolated and identified in the early 20th century. oup.com

A significant milestone in the synthetic application of this class of compounds occurred in 1988, when the Fraser-Reid group introduced the n-4-pentenyl group as a linker in carbohydrate chemistry, showcasing its utility in the rapid assembly of complex sugar molecules (homoglycans). mdpi.com This established the pentenyl group as a valuable tool in organic synthesis. More recently, research has focused on the biosynthesis of pentenyl acetates in plants, identifying specific isomers like (2Z)-pentenyl acetate as previously unreported compounds emitted by species like Arabidopsis and maize. nih.govfrontiersin.org Modern research also explores greener synthetic routes, such as the use of enzymes like lipase (B570770) to catalyze the formation of these esters, moving away from traditional acid catalysts. mdpi.comresearchgate.net

Significance of this compound in Interdisciplinary Chemical Sciences

The importance of pentenyl acetate spans several key disciplines within chemistry, owing to its reactivity and biological functions.

Organic Synthesis: Pentenyl acetate and its related isomers are valuable building blocks and reagents in organic synthesis. The terminal alkene group in 4-pentenyl acetate, for example, can be transformed through reactions like oxidative cleavage with ozone to produce aldehydes, which are precursors for other complex molecules. rsc.org This reactivity makes it a useful starting material for creating chiral compounds, which are crucial in pharmaceutical development. rsc.orgresearchgate.net The pentenyl group itself has been widely adopted in carbohydrate chemistry for what is known as the "n-Pentenyl Glycoside methodology," which facilitates the construction of complex oligosaccharides and glycoconjugates. mdpi.combeilstein-journals.org Furthermore, isomers like 2-pentenyl acetate are subjects in advanced synthetic research, including studies on catalytic C-H activation. researchgate.net The synthesis of pentenyl acetate itself is a field of study, with research focusing on improving reaction kinetics and sustainability through methods like enzymatic synthesis. mdpi.comresearchgate.net

Analytical Chemistry: The identification and quantification of pentenyl acetate isomers in complex mixtures, particularly from natural sources, rely heavily on modern analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method used. frontiersin.orgajol.infojournalsarjnp.com In these analyses, specific capillary columns (like HP-5MS) and detectors (like Flame Ionization Detector or FID) are employed to separate and identify the compounds. mdpi.comjournalsarjnp.com The identification is confirmed by comparing the mass spectra and retention indices of the analytes with those in established libraries, such as the NIST library. nih.govfrontiersin.org This analytical precision is essential for distinguishing between different isomers, which can have distinct biological roles. msu.edu

Chemical Ecology: In chemical ecology, pentenyl acetates are recognized as important semiochemicals—chemicals used for communication. researchgate.netplantprotection.pl They are a component of the five-carbon "pentyl leaf volatiles" (PLVs), which are a subset of the more broadly known six-carbon green leaf volatiles (GLVs). nih.govfrontiersin.org Plants release these compounds in response to biotic stresses, such as insect herbivory, and abiotic stresses like mechanical damage or temperature changes. mdpi.comfrontiersin.orglsu.edu For example, studies have identified (Z)-2-pentenyl acetate as one of the volatile organic compounds (VOCs) emitted by maize seedlings when infested by the leafhopper Cicadulina storeyi. ajol.info These volatile signals can have various effects: they can deter herbivores, attract natural predators of those herbivores, and even signal danger to nearby plants, prompting them to activate their own defense systems. oup.comfrontiersin.org Research in this area also investigates related compounds, such as 4-pentenyl isothiocyanate, which has been shown to be perceived by insects and can influence their behavior, demonstrating the potential for using these natural compounds in pest management strategies. reading.ac.ukrothamsted.ac.uk

Chemical Properties of Pentenyl Acetate Isomers

Below is an interactive table detailing the properties of two common pentenyl acetate isomers.

| Property | 4-Pentenyl acetate | (Z)-2-Pentenyl acetate |

| IUPAC Name | pent-4-enyl acetate | [(Z)-pent-2-enyl] acetate |

| Synonyms | 5-Acetoxy-1-pentene | cis-2-Penten-1-ol, acetate |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol |

| CAS Number | 1576-85-8 | 42125-10-0 |

| Appearance | Clear colourless liquid | - |

| Boiling Point | 144-146 °C | - |

| Density | 0.906-0.916 g/mL | - |

| Solubility | Insoluble in water; soluble in ethanol | - |

| Data Sources | nih.gov | nist.gov |

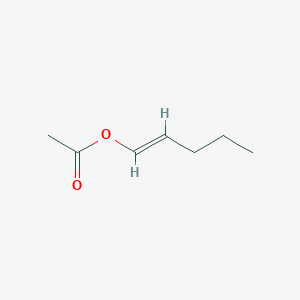

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

[(E)-pent-1-enyl] acetate |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ |

InChI Key |

XISWSMPYOFEMKE-AATRIKPKSA-N |

Isomeric SMILES |

CCC/C=C/OC(=O)C |

Canonical SMILES |

CCCC=COC(=O)C |

Origin of Product |

United States |

Biosynthetic Pathways and Endogenous Formation of Pentenylacetate

Enzymatic Biogenesis of Pentenylacetate in Biological Systems

The biosynthesis of this compound is a multi-step process primarily involving the lipoxygenase (LOX) pathway, the activity of alcohol acyltransferases (AATs), and the metabolism of fatty acids. These pathways work in concert to produce the necessary precursors and catalyze the final esterification step.

The lipoxygenase (LOX) pathway is a crucial metabolic route in plants for the production of a variety of signaling molecules and defense compounds, including the precursors to this compound. frontiersin.orgnih.gov This pathway is initiated by the oxygenation of polyunsaturated fatty acids. frontiersin.orgnih.gov

The key steps involving the LOX pathway in the formation of this compound precursors are:

Oxygenation of Fatty Acids: Lipoxygenases catalyze the introduction of molecular oxygen into polyunsaturated fatty acids such as linolenic acid (C18:3) and linoleic acid (C18:2). nih.gov This reaction produces unstable hydroperoxy fatty acids.

Formation of 13S-Hydroperoxy Octadecatrienoic Acid (13S-HPOT) and 13S-Hydroperoxy Octadecadienoic Acid (13S-HPOD): Specifically, the action of LOX on linolenic and linoleic acids generates 13S-HPOT and 13S-HPOD, respectively. frontiersin.orgnih.gov

β-Scission to Form Pentenyl Radicals: These hydroperoxides can undergo a secondary reaction, also potentially mediated by LOXs, which involves the formation of a radical that then undergoes spontaneous β-scission. frontiersin.org This cleavage results in the formation of a pentene allylic radical, a crucial five-carbon intermediate. frontiersin.org

Formation of Pentenol Isomers: The pentene allylic radical rapidly rearranges to form various isomers of pentenol, such as 1-penten-3-ol and (2Z)-pentenol. frontiersin.org

These pentenol isomers serve as the direct alcoholic precursors for the final synthesis of this compound.

The final and decisive step in the biosynthesis of this compound is the esterification of a pentenol isomer with an acetyl group. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.govbiorxiv.org

AATs belong to the BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers. nih.gov The general reaction catalyzed by AATs in the formation of this compound is as follows:

Pentenol + Acetyl-CoA → this compound + CoA

Research has shown that specific AATs exhibit substrate preferences. For instance, in maize, it has been observed that (2Z)-pentenol is readily converted to (2Z)-pentenyl acetate (B1210297), indicating the presence of AATs with high activity towards this specific pentenol isomer. frontiersin.orgnih.gov The availability of both the alcohol substrate (pentenol) and the acyl-CoA donor (acetyl-CoA) is a critical factor in determining the rate of this compound synthesis. biorxiv.org

Fatty acid metabolism is the foundational pathway that provides the initial building blocks for this compound biosynthesis. wikipedia.orgwikipedia.org Fatty acids are catabolized through processes like beta-oxidation to generate energy and anabolic precursors. wikipedia.org In the context of this compound synthesis, the key contribution of fatty acid metabolism is the provision of linolenic and linoleic acids. frontiersin.orgnih.gov

These C18 polyunsaturated fatty acids are major components of cell membranes and are released by lipases upon cellular damage or in response to certain stimuli. researchgate.net Once released, they enter the LOX pathway, initiating the cascade of reactions that ultimately leads to the formation of this compound. The acetate pathway, which is fundamental to the synthesis of fatty acids and polyketides, begins with acetyl-CoA and involves the stepwise condensation of two-carbon units. wikipedia.org Acetyl-CoA, the final product of fatty acid metabolism, also serves as the acyl donor in the AAT-catalyzed esterification step. nih.gov

The direct precursors for this compound are various isomers of pentenol. frontiersin.orgnih.gov The specific isomer of this compound formed depends on the pentenol isomer available for the AAT enzyme.

Experimental evidence from studies on maize has demonstrated the conversion of different pentenol isomers. For example, exposure of maize leaves to (2Z)-pentenol resulted in the emission of (2Z)-pentenyl acetate as the most abundant product. frontiersin.orgnih.gov This indicates a direct and efficient enzymatic conversion. Other pentenol isomers can also be interconverted. For instance, (2Z)-pentenol can be converted to (2E)-pentenal, which can then be reduced to (2E)-pentenol. frontiersin.orgnih.gov This highlights the metabolic plasticity within the plant to produce a range of related volatile compounds.

The following table summarizes the conversion of various pentenol isomers and related compounds in maize:

| Precursor Molecule | Major Conversion Products |

| (2Z)-Pentenol | (2Z)-Pentenyl acetate, (2Z)-Pentenal, (2E)-Pentenol, (2E)-Pentenal, Pentanol frontiersin.orgnih.gov |

| (2E)-Pentenol | (2E)-Pentenal, Pentanol frontiersin.orgnih.gov |

| 1-Penten-3-ol | 1-Penten-3-one, 3-Pentanol frontiersin.orgnih.gov |

Occurrence and Distribution of this compound in Natural Sources

This compound is a naturally occurring compound found in a variety of plant species, where it contributes to their characteristic scent profiles.

This compound is a component of the complex mixture of volatile organic compounds (VOCs) released by plants. frontiersin.orgnih.gov These VOCs play crucial roles in plant communication, defense against herbivores and pathogens, and attracting pollinators. nih.gov

The emission of this compound, along with other "pentyl leaf volatiles" (PLVs), is often observed in response to both biotic and abiotic stresses. frontiersin.orgnih.gov For instance, mechanical damage or herbivore feeding can trigger the LOX pathway, leading to the rapid release of these compounds.

While this compound is structurally similar to the more commonly known C6 "green leaf volatiles" (GLVs), it has been identified as a distinct volatile emitted by plants such as Arabidopsis and maize. frontiersin.orgnih.gov The presence and relative abundance of this compound in the VOC profile can vary significantly between different plant species and even between different cultivars of the same species.

The following table lists some plant species in which this compound or related C5 volatiles have been detected:

| Plant Species | Compound Class | Reference |

| Arabidopsis thaliana | Pentyl Leaf Volatiles (including (2Z)-pentenyl acetate) | frontiersin.orgnih.gov |

| Zea mays (Maize) | Pentyl Leaf Volatiles (including (2Z)-pentenyl acetate) | frontiersin.orgnih.gov |

Varietal and Environmental Influences on this compound Production in Plants

The biosynthesis of pentenyl acetate in plants is not a static process. It is dynamically influenced by the plant's genetic makeup (varietal differences) and a wide array of environmental cues, including both biotic and abiotic stresses.

Research has highlighted significant varietal differences in the production of pentenyl acetate. For instance, studies comparing different plant species, such as maize and Arabidopsis, have revealed variations in the rate at which they synthesize pentenyl acetate, suggesting differential enzymatic activities between species. Even within the same species, different cultivars can exhibit distinct volatile profiles, including the emission of pentenyl acetate.

Environmental stressors are major triggers for the production of pentenyl acetate. Both biotic factors, such as herbivore feeding and pathogen attacks, and abiotic factors like drought and temperature fluctuations, can induce the emission of this volatile compound. For example, winter wheat plants subjected to water stress have been observed to emit green leaf volatiles (GLVs), a group of compounds that includes precursors to pentenyl acetate. The emission of these volatiles often increases with the severity of the stress. Similarly, infestation by pathogens like Fusarium spp. can lead to a significant increase in the release of volatile organic compounds, including esters like pentenyl acetate, with the emission rate often being magnified by concurrent abiotic stresses like high light intensity copernicus.org.

The following interactive table summarizes the influence of various factors on the production of pentenyl acetate and related volatile compounds in plants.

| Factor | Influence on Pentenyl Acetate Production | Research Findings |

| Plant Variety | Production rates and profiles vary between different plant species and cultivars. | Maize and Arabidopsis exhibit different rates of pentenyl acetate synthesis, indicating species-specific enzymatic activities. |

| Biotic Stress | Herbivore feeding and pathogen infection induce the emission of pentenyl acetate. | Infestation of winter wheat by Fusarium spp. significantly increases the emission of volatile organic compounds. |

| Abiotic Stress | Drought, temperature changes, and light intensity affect the production of pentenyl acetate. | Water-stressed winter wheat shows increased emission of green leaf volatiles. Higher temperatures can increase the initial rate of ester synthesis. |

This compound as a Metabolite in Biological Systems

Pentenyl acetate functions as a secondary metabolite, meaning it is not directly involved in the primary processes of growth, development, or reproduction, but plays a crucial role in the plant's interaction with its environment.

Within the plant, pentenyl acetate is a component of the complex blend of herbivore-induced plant volatiles (HIPVs). These volatiles can act as signaling molecules, both within the plant and between plants. For instance, (Z)-3-hexenyl acetate, a closely related compound, is known to be involved in plant-to-plant communication and defense priming, preparing neighboring plants for potential herbivore attacks researchgate.net. Pentyl leaf volatiles, including pentenyl acetate, have been shown to promote resistance to both insects and pathogens by enhancing defense responses mediated by other signaling molecules like ketols oup.com. The production of pentenyl acetate is part of a broader defense strategy that involves the activation of complex signaling pathways, often involving hormones like jasmonic acid, salicylic acid, and ethylene (B1197577) nih.govmdpi.commdpi.com.

When a plant releases pentenyl acetate into the environment, it can be perceived by other organisms, such as insects. In insects, volatile compounds like pentenyl acetate are detected by the olfactory system and can be metabolized by various enzymes, including carboxylesterases, in the antennae. This metabolic processing is crucial for inactivating the odorant molecule and allowing the insect to maintain its sensitivity to new chemical cues from the environment researchgate.netresearchgate.net. The biotransformation of pentenyl acetate in insects typically involves hydrolysis of the ester bond, converting it back to pentenol and acetic acid.

The metabolic fate of acetate, a component of pentenyl acetate, has been studied in various biological systems, including mammals. In mammals, acetate can be converted to acetyl-CoA, a central molecule in cellular metabolism, which can then be used as a nutritional source or for other biochemical processes mdpi.comnih.gov. While the direct metabolism of pentenyl acetate in herbivores that consume plants producing this compound is not extensively detailed, it is likely that it undergoes hydrolysis in the digestive system, releasing pentenol and acetate, which are then further metabolized.

The table below provides an overview of the role of pentenyl acetate as a metabolite in different biological systems.

| Biological System | Role of Pentenyl Acetate | Metabolic Fate |

| Plants | Functions as a secondary metabolite and signaling molecule in defense against herbivores and pathogens. | Synthesized via the lipoxygenase pathway and alcohol acyltransferases. Can be involved in defense priming and signaling cascades. |

| Insects | Acts as an odorant molecule detected by the olfactory system, influencing behavior. | Metabolized in the antennae by enzymes such as carboxylesterases, which hydrolyze it to pentenol and acetic acid to terminate the olfactory signal. |

| Herbivores | Ingested along with plant material. | Likely hydrolyzed in the digestive system to pentenol and acetate, which are then absorbed and enter respective metabolic pathways. |

Advanced Chemical Synthesis Methodologies of Pentenylacetate and Its Analogues

Optimized Esterification Reactions for Pentenylacetate Production

The primary route to synthesizing pentenyl acetate (B1210297) is the esterification of 4-penten-1-ol (B13828) with acetic acid or its derivatives, a reaction that can be optimized through careful selection of catalysts and reaction conditions. ontosight.ai Traditional Fischer esterification using acid catalysts is effective but has drawbacks, prompting investigations into more sustainable alternatives like enzymatic synthesis. mdpi.com

Enzymatic esterification, particularly using immobilized lipases such as Lipozyme® 435, has emerged as a highly efficient and green method. mdpi.comulpgc.es Studies on the enzymatic synthesis of analogous esters, like pentyl acetate, have demonstrated that high conversions can be achieved under optimized conditions. For instance, using an excess of the alcohol reactant in a solvent-free system can lead to conversions exceeding 80% after 8 hours of reaction. ulpgc.esresearchgate.net This approach avoids the use of harsh acidic catalysts and potentially hazardous solvents. mdpi.com The enzyme in such systems can often be reused multiple times without significant loss of activity, enhancing the process's productivity and sustainability. ulpgc.esresearchgate.net

Key parameters influencing the yield and reaction rate in enzymatic esterification include the molar ratio of reactants, temperature, and the absence or presence of a solvent. mdpi.comulpgc.es Research indicates that solvent-free conditions with an optimized alcohol-to-acid molar ratio often provide the highest reaction rates. mdpi.comresearchgate.net

Table 1: Comparison of Pentyl Acetate Synthesis Conditions Using Lipozyme® 435

| Molar Ratio (Alcohol/Acid) | Solvent | Conversion (after 8h) | Enzyme Reusability |

|---|---|---|---|

| 1:1 | None | ~5% | Low (Enzyme inhibition by acid) |

| 2:1 | None | >80% | High (Up to 10 cycles) |

This table is generated based on findings from studies on pentyl acetate which are analogous to this compound synthesis. ulpgc.esresearchgate.net

Regioselective and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of pentenyl acetate, where the position (regioselectivity) and geometry (stereoselectivity) of the double bond are precisely controlled, is crucial for applications where molecular shape dictates function. masterorganicchemistry.com For instance, the synthesis of specific isomers like E-5-decenyl acetate, a pheromone component, has been achieved with high stereoselectivity using metathesis reactions. google.com Similar strategies can be applied to create specific isomers of pentenyl acetate or its derivatives.

Metathesis reactions, particularly those using well-defined catalysts like Grubbs' catalyst, allow for the controlled formation of specific alkene geometries. google.comgoogle.com For example, cross-metathesis of a protected hexene with another olefin under vacuum to remove the ethylene (B1197577) side product can yield trans-isomers with high selectivity (e.g., 80:20 to 86:14 trans:cis ratio). google.comgoogle.com

Enzymatic methods also offer high selectivity. Lipase-catalyzed acetylation can discriminate between different alcohol isomers. nih.gov For example, Lipozyme 435 has been used for the practical synthesis of 1-pentyl acetate from an equimolar mixture of 1-pentanol (B3423595) and 3-pentanol, isolating the primary acetate as the sole product. nih.gov This high chemoselectivity can be extended to the regioselective acetylation of molecules with multiple hydroxyl groups or the kinetic resolution of chiral alcohols, demonstrating the power of biocatalysis in achieving high levels of selectivity. nih.govmdpi.com

This compound as a Precursor in Complex Organic Transformations

The terminal double bond and ester functionality of pentenyl acetate make it a versatile starting material for constructing more complex molecules. rsc.org

The carbon-carbon double bond in 4-pentenyl acetate can be selectively cleaved through oxidative reactions, most notably ozonolysis. rsc.orgmasterorganicchemistry.com This reaction breaks the double bond and forms two new carbon-oxygen double bonds, a process that can yield aldehydes or ketones depending on the workup conditions. masterorganicchemistry.comlibretexts.org

In a specific application, the ozonolysis of 4-pentenyl acetate (10) in dichloromethane, followed by a reductive workup with triphenylphosphine, generates 4-oxobutyl acetate (9) in a 76% yield. rsc.org This aldehyde is a key intermediate for subsequent transformations. rsc.org

Reaction Scheme: Oxidative Cleavage of 4-Pentenyl Acetate

Based on the synthetic route described in the literature. rsc.org

The aldehyde derived from pentenyl acetate, 4-oxobutyl acetate (9), serves as a substrate for highly selective carbon-carbon bond-forming reactions. rsc.org A significant example is its use in asymmetric stannylation to create chiral α-hydroxy α-stannanes. rsc.orgdiva-portal.org These chiral organometallic compounds are valuable intermediates in the synthesis of biologically active molecules. rsc.org

Following a protocol developed by J.A. Marshall, the aldehyde (9) undergoes asymmetric stannylation using reagents like tributyltin hydride and diethyl zinc in the presence of a chiral ligand. rsc.orgscispace.com This reaction proceeds with high enantioselectivity, producing the desired chiral stannane. For instance, the reaction of aldehyde (9) can yield the corresponding chiral α-hydroxy α-stannane (8) with a 93% enantiomeric excess (ee) after a multi-step sequence. rsc.org This demonstrates how a simple precursor like pentenyl acetate can be elaborated into a stereochemically complex and synthetically useful building block. rsc.org

Developments in Large-Scale and Sustainable Synthesis for Research Applications

For pentenyl acetate and its analogues to be practical for research and potential commercial use, scalable and sustainable synthesis methods are essential. ucl.ac.uk Key developments focus on improving reaction efficiency, minimizing waste, and using environmentally benign reagents and conditions. nih.gov

Enzymatic synthesis in solvent-free systems is a significant step towards sustainability. mdpi.comulpgc.es These processes reduce reliance on volatile organic solvents and can be performed under mild conditions. mdpi.com The reusability of immobilized enzymes further enhances the green credentials of this approach. researchgate.net

Continuous flow chemistry offers another avenue for large-scale production. embrapa.br Flow reactors can improve reaction times and yields compared to traditional batch processes. For example, the synthesis of acetate esters using a chemical catalyst in a continuous-flow reactor achieved conversions above 88% in 60 minutes, compared to 85% in 120 minutes for a batch process. embrapa.br Enzymatic reactions in flow systems also show promise, significantly reducing reaction times from hours or days to minutes, albeit sometimes with slightly lower conversions. embrapa.brunimi.it Additionally, processes that allow for continuous water removal, such as azeotropic distillation, have been developed for large-scale enzymatic ester production, achieving yields of over 90%. researchgate.net These technological advancements are making the synthesis of pentenyl acetate and related esters more efficient and sustainable for broad research applications. nih.govresearchgate.net

Sophisticated Analytical Methodologies for Pentenylacetate Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like pentenylacetate. By separating components from a complex mixture, it allows for their individual identification and quantification. mdpi.com The choice of chromatographic method often depends on the volatility of the analyte and its precursors.

Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their boiling points and interactions with a stationary phase within a column. spectroinlets.comyoutube.com When coupled with a mass spectrometer (MS), the resulting GC-MS system provides a robust method for both separating and identifying substances. wikipedia.org GC-MS is considered a "gold standard" for the specific identification of many organic compounds. wikipedia.org

In the analysis of this compound, GC separates the different isomers present in a sample. As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio. youtube.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for positive identification by comparing it to spectral libraries. youtube.comnih.gov For instance, the NIST Mass Spectrometry Data Center contains reference spectra for compounds like 4-pentenyl acetate (B1210297), facilitating its identification in unknown samples. nih.gov

The GC retention time, combined with the mass spectrum, provides a high degree of confidence in the identification. Retention indices, such as the Kovats Retention Index, are standardized measures that can further aid in compound identification across different systems. nih.gov GC-MS has been widely applied in food and flavor analysis, environmental monitoring, and the study of volatile organic compounds from biological sources, making it an ideal technique for this compound research. spectroinlets.comwikipedia.org

Table 1: GC-MS Parameters for Volatile Acetate Analysis (Illustrative Example) This table presents typical parameters used in the GC-MS analysis of volatile esters, adaptable for this compound analysis.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | Provides good separation for a wide range of non-polar to moderately polar compounds. |

| Injection Port Temp. | 200-250 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | Initial temp 40-60°C, ramp at 5-10°C/min to 220-250°C | Separates compounds based on their differing volatilities and column interactions. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Moves the sample through the column (mobile phase). nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that creates reproducible fragmentation patterns for library matching. youtube.com |

| Mass Analyzer | Quadrupole | Filters fragments based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

While GC-MS is ideal for volatile compounds, many biological precursors to esters like this compound are non-volatile and often polar, making them unsuitable for direct GC analysis. Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for analyzing such compounds. wikipedia.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. wikipedia.orgnih.gov

This technique is particularly useful for studying biosynthetic pathways where non-volatile precursors, such as fatty acids, amino acids, or their derivatives, are converted into volatile esters. The LC separates these precursors in the liquid phase, and an interface, typically using electrospray ionization (ESI), transfers them into the mass spectrometer for detection. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation of the precursor molecules by analyzing their fragmentation patterns. nih.govfrontiersin.org This approach is widely used in metabolomics to quantify a broad range of metabolites, including potential this compound precursors, in complex biological samples. wikipedia.orgfrontiersin.org

Supercritical fluid chromatography (SFC) is an analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. soton.ac.uk When coupled with mass spectrometry (SFC-MS), it offers a unique separation mechanism that is often considered a hybrid between gas and liquid chromatography. uva.es SFC can analyze a wide range of compounds, from nonpolar to moderately polar substances, and is gaining popularity as a "green" or sustainable technology due to reduced organic solvent consumption compared to HPLC. soton.ac.ukanr.fr

For the analysis of this compound and its precursors, SFC-MS can offer advantages in speed and separation efficiency. nih.gov It demonstrates orthogonal selectivity compared to reversed-phase HPLC, meaning it can separate compounds that may co-elute in LC systems. soton.ac.uk Modern SFC-MS systems, which often use ionization sources similar to those in LC-MS like ESI, are capable of analyzing complex mixtures containing both polar and nonpolar analytes in a single run. uva.es This makes SFC-MS a promising tool for comprehensive metabolomic studies that might include this compound alongside its more polar precursors. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for confirming the precise chemical structure of a molecule. While mass spectrometry provides information on mass and fragmentation, other techniques are required to determine the exact arrangement of atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the unambiguous structure of organic molecules. measurlabs.comwikipedia.org It works by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a magnetic field. The resulting NMR spectrum provides detailed information about the chemical environment of each atom, allowing for the mapping of functional groups and their connectivity. wikipedia.orgnih.gov

For this compound, NMR is essential for distinguishing between different isomers (e.g., cis vs. trans isomers or variations in the position of the double bond). Techniques such as ¹H NMR and ¹³C NMR provide data on the number and types of hydrogen and carbon atoms, respectively. measurlabs.com Advanced 2D NMR techniques, like COSY and HMBC, can establish the connectivity between atoms, confirming the complete molecular structure. nih.gov Public databases like PubChem provide reference NMR spectral data for compounds such as 4-pentenyl acetate, which can be used to verify experimental results. nih.gov

Table 2: Key NMR Data for 4-Pentenyl Acetate Characterization This table summarizes typical NMR data used for structural confirmation. Data is illustrative and based on general principles of NMR spectroscopy.

| Nucleus | Technique | Information Obtained | Example for 4-Pentenyl Acetate |

|---|---|---|---|

| ¹H | 1D ¹H NMR | Identifies distinct proton environments and their relative numbers (integration). | Signals corresponding to vinyl (C=CH₂), allylic (C=C-CH₂), methylene (B1212753) (-O-CH₂-), and acetyl (CH₃-C=O) protons. nih.gov |

| ¹³C | 1D ¹³C NMR | Identifies distinct carbon environments. | Signals for carbonyl (C=O), vinyl (CH₂=CH-), methylene (-CH₂-), and methyl (CH₃-) carbons. nih.gov |

| ¹H-¹H | 2D COSY | Shows which protons are spin-coupled to each other (i.e., on adjacent carbons). | Correlations between adjacent protons in the pentenyl chain. |

| ¹H-¹³C | 2D HSQC/HMBC | Correlates protons with the carbons they are directly attached to (HSQC) or separated by 2-3 bonds from (HMBC). | Confirms the full carbon skeleton and the position of the acetate group. |

Electrophysiological Methods for Biological Activity Profiling

To understand the biological impact of a compound like this compound, particularly its role as a semiochemical or flavor compound, it is necessary to measure its effect on living cells. Electrophysiological techniques are used to study the electrical properties of biological cells and tissues, providing direct insight into cellular responses. studysmarter.co.uknih.gov

These methods are crucial for profiling the activity of odorants and flavor molecules on their corresponding receptors, such as those in olfactory sensory neurons or taste receptor cells. The patch-clamp technique, for example, allows a researcher to measure the minute electrical currents flowing through individual ion channels in a cell's membrane. pressbooks.pubmoleculardevices.com By applying this compound to a cell while recording its electrical activity, scientists can determine if the compound activates or inhibits specific ion channels or receptors, leading to a change in the cell's membrane potential. pressbooks.pub This provides a direct measure of the compound's biological activity at the cellular level, linking its chemical identity to a physiological response. uk.com

Electroantennography (EAG) and GC-EAG for Olfactory Responses

Electroantennography (EAG) is a powerful bioassay used in entomology to measure the olfactory responses of insects to volatile compounds. ockenfels-syntech.com This technique records the sum of electrical depolarizations of numerous olfactory neurons in an insect's antenna upon stimulation with an odor. ockenfels-syntech.com The resulting measurement, the electroantennogram, provides a rapid and quantitative assessment of the antenna's sensitivity to various volatile compounds. researchgate.net While EAG is considered an empirical method, the amplitude of the EAG response generally increases with the concentration of the stimulus until a saturation point is reached. ockenfels-syntech.com

To identify specific bioactive compounds within a complex mixture, EAG is often coupled with gas chromatography (GC-EAG). researchgate.netfrontiersin.org In a GC-EAG system, the effluent from the GC column is split and directed simultaneously to the GC's detector (like a flame ionization detector or mass spectrometer) and an insect antennal preparation. frontiersin.orgresearchgate.net This allows for the precise correlation of an insect's antennal response to a specific chemical compound as it elutes from the GC column. peerj.com

GC-EAG has been instrumental in identifying kairomones, which are chemical cues from plants that attract insects. For instance, studies on the longhorned beetle, Batocera horsfieldi, used EAG to screen for electrophysiologically active plant volatiles. senasica.gob.mx In such studies, compounds like (Z)-3-hexenyl acetate have been shown to elicit strong EAG responses in various insects. frontiersin.org While direct studies on this compound are not extensively detailed in the provided results, the methodology is standard for determining insect responses to similar volatile esters.

Recent advancements in EAG technology, such as triple electroantennography (EAG3), aim to improve the quantification of olfactory responses by recording from multiple antennal positions simultaneously. cirad.frnih.gov This method provides a more detailed spatio-temporal pattern of antennal activation, which is particularly useful for insects with zoned olfactory sensory neurons. cirad.frnih.gov

Table 1: Comparison of EAG-based Techniques

| Technique | Description | Key Advantage | Typical Application |

|---|---|---|---|

| Electroantennography (EAG) | Measures the overall electrical response of an insect antenna to an odor stimulus. ockenfels-syntech.com | Rapid screening of an insect's olfactory sensitivity to a range of compounds. researchgate.net | Preliminary assessment of potential attractants or repellents. |

| Gas Chromatography-Electroantennography (GC-EAG) | Combines gas chromatography with EAG to identify specific compounds in a mixture that elicit an antennal response. researchgate.net | Pinpoints the exact bioactive volatile within a complex chemical profile. peerj.com | Identifying insect pheromones and kairomones from plant headspace volatiles. frontiersin.orgpeerj.com |

| Triple Electroantennography (EAG3) | A newer method that records from three antennal positions at the same time. cirad.frnih.gov | Improves quantification and provides spatial information on the olfactory response across the antenna. cirad.frnih.gov | Detailed studies of olfactory coding and mapping of sensory neuron responses. frontiersin.org |

Metabolomics and Volatilomics Approaches in this compound Research

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system, while volatilomics is a sub-discipline that focuses specifically on volatile organic compounds (VOCs). gla.ac.ukf1000research.com These "omics" approaches are increasingly used to profile the chemical composition of plants and understand their metabolic responses to various stimuli, including herbivory and environmental stress. researchgate.netnih.gov

This compound, as a volatile ester, falls squarely within the scope of volatilomics and metabolomics studies of plants. gla.ac.ukresearchgate.net These studies often employ advanced analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate, detect, and identify a wide range of compounds. gla.ac.uknih.gov Widely targeted volatilomics, for example, enhances detection sensitivity and has been successfully applied to analyze the complex volatile profiles of various plants. nih.govmdpi.com

In the context of plant science, metabolomics and volatilomics can reveal the intricate metabolic reprogramming that occurs in response to events like wounding or pathogen attack. researchgate.net For instance, a metabolomics approach using GCxGC-TOFMS was used to investigate the interaction between Nicotiana attenuata leaves and Manduca sexta oral secretions, identifying key fatty acid and amino acid conjugates involved in plant defense. researchgate.net While this compound is listed as a known plant volatile, its specific role and regulation are often elucidated through these broad-spectrum analyses. researchgate.netmassey.ac.nzusp.br The integration of metabolomics with other omics fields, such as transcriptomics, can further clarify the biosynthetic pathways and regulatory networks underlying the production of specific volatiles. nih.gov

The application of these techniques provides a holistic view of the chemical landscape of a biological sample, allowing researchers to identify not only this compound but also a host of other compounds that may be involved in related biological processes. mdpi.comresearchgate.net

Method Optimization and Validation in this compound Analysis

The development and validation of analytical methods are critical to ensure that the data generated are accurate, reliable, and fit for purpose. elementlabsolutions.comadryan.com This is a multi-step process that involves establishing the performance characteristics of a method. adryan.com For a compound like this compound, this typically involves methods based on chromatography.

Method Optimization is the process of refining analytical procedures to achieve the best possible results. semanticscholar.org In chromatography, this involves the systematic adjustment of parameters to ensure effective separation and sensitive detection. ingeniosciences.com Key parameters that are often optimized include:

Column Selection : Choosing a stationary phase that provides good resolution of the analyte from other components in the matrix. labmanager.com

Mobile Phase/Carrier Gas : Adjusting the composition and flow rate to optimize retention time and peak shape. semanticscholar.orglabmanager.com

Temperature Programming (for GC) : Developing a temperature gradient that effectively separates volatile compounds with different boiling points. ingeniosciences.com

Sample Preparation : Designing efficient extraction and concentration protocols tailored to the sample matrix to ensure reproducibility and precision. ingeniosciences.com

Method Validation provides documented evidence that a method is suitable for its intended use. demarcheiso17025.com It involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). elementlabsolutions.comdemarcheiso17025.com

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Purpose |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or matrix components. elementlabsolutions.comapvma.gov.au | To ensure that the signal measured is solely from the analyte of interest, avoiding false positives. elementlabsolutions.com |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com | To establish a concentration range where the method is accurate and precise for quantification. apvma.gov.au |

| Accuracy | The closeness of the test results obtained by the method to the true value. labmanager.com | To determine the systematic error of the method. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. apvma.gov.au | To assess the random error of the method, often evaluated at levels of repeatability and intermediate precision. apvma.gov.au |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. apvma.gov.au | To define the working limits of the method. apvma.gov.au |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com | To demonstrate the reliability of the method during normal usage. |

For the analysis of this compound, a validated GC-MS method, for example, would have its injection volume, temperature program, and mass spectrometer settings optimized and then formally validated for parameters like linearity, accuracy, and precision to ensure reliable quantification in complex samples. semanticscholar.orgresearchgate.net

Ecological Roles and Inter Species Chemical Communication Mediated by Pentenylacetate

Pentenylacetate as a Pentyl Leaf Volatile (PLV) in Plant Defense Signaling

Pentenyl acetate (B1210297) belongs to a class of five-carbon volatile compounds known as pentyl leaf volatiles (PLVs), which are derived from the lipoxygenase (LOX) pathway in plants. frontiersin.orgresearchgate.netnih.gov These volatiles are often emitted by plants in response to various stresses and are structurally similar to the better-known six-carbon green leaf volatiles (GLVs). frontiersin.orgresearchgate.netnih.govresearchgate.net While GLVs have been extensively studied, the biosynthesis and biological activities of PLVs like pentenyl acetate are an emerging area of research. frontiersin.orgresearchgate.netnih.govresearchgate.net

Plant volatile signaling, including the release of PLVs, is crucial for both inter- and intra-plant communication, as well as interactions with insects and microbes. frontiersin.orgnih.gov This chemical communication allows plants to anticipate and prime their defenses against a wide range of imminent threats. frontiersin.orgnih.gov

Exposure to PLVs, including pentenyl acetate, can induce resistance mechanisms in plants, helping them to fend off pathogens. frontiersin.orgresearchgate.net This phenomenon, known as induced resistance (IR), enhances a plant's defensive capacity against a broad spectrum of pests and diseases. frontiersin.org The process of induced resistance allows plants to respond more rapidly and effectively to biotic stressors. frontiersin.org

Research on maize has demonstrated that treatment with a mixture of PLVs can significantly increase resistance to the anthracnose pathogen, Colletotrichum graminicola. frontiersin.orgresearchgate.net This induced resistance is associated with the accumulation of specific defense-related compounds. Early responses to PLV exposure include an increase in oxylipin α- and γ-ketols. frontiersin.orgresearchgate.net Later, there are increases in oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes. frontiersin.orgresearchgate.net These findings suggest that PLVs trigger a signaling cascade that leads to the production of these protective molecules. frontiersin.orgresearchgate.net

Interestingly, the effect of PLVs on maize's resistance to C. graminicola is opposite to that of GLVs, which have been shown to promote susceptibility to this particular pathogen. frontiersin.orgnih.gov This highlights the distinct and sometimes contrasting roles of these two related groups of leaf volatiles in plant-pathogen interactions. nih.gov

Table 1: Effects of PLV Treatment on Maize Resistance to Colletotrichum graminicola

| Treatment Group | Lesion Area (mm²) | Statistical Significance (p-value) |

| Control | 12.5 | - |

| PLV-Treated | 5.2 | < 0.0001 |

| Data based on findings from Gorman et al. (2021) researchgate.net |

Colletotrichum graminicola is a fungal pathogen that causes anthracnose disease in maize, leading to significant yield losses worldwide. uni-goettingen.de The interaction between maize and C. graminicola is a key area of study for understanding plant disease resistance.

As mentioned, PLVs play a protective role in maize against C. graminicola. frontiersin.orgresearchgate.net Pre-treatment of maize plants with a PLV mixture has been shown to significantly reduce the size of lesions caused by the fungus. frontiersin.orgresearchgate.net This resistance is linked to the PLV-induced synthesis of various oxylipins. frontiersin.orgresearchgate.net For instance, the levels of oxylipin ketols are elevated early in the infection process in PLV-treated plants, followed by a later increase in hydroxytrienes, ketotrienes, and trihydroxydienes. frontiersin.orgresearchgate.net

This contrasts with the role of GLVs, which appear to make maize more susceptible to C. graminicola. frontiersin.orgnih.gov The opposing effects of PLVs and GLVs in this interaction underscore the complexity of plant chemical defense signaling. nih.gov

Plants are constantly subjected to a variety of environmental challenges, including both abiotic (non-living) and biotic (living) stressors. mdpi.com Abiotic stressors include drought, extreme temperatures, and salinity, while biotic stressors include pathogens, herbivores, and weeds. mdpi.comnih.gov Plants have evolved complex signaling pathways to perceive and respond to these stresses. frontiersin.org

The emission of volatile organic compounds, including PLVs like pentenyl acetate, is a common plant response to stress. frontiersin.org These volatiles can act as signals to prime defenses in the emitting plant and in neighboring plants. frontiersin.orgnih.gov The response to combined biotic and abiotic stresses can be complex, with interactions between their respective signaling pathways that can be either synergistic or antagonistic. mdpi.comnih.gov

This compound in Insect Chemical Ecology

In addition to its role in plant defense, pentenyl acetate is also a significant player in the chemical ecology of insects. It can act as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. plantprotection.pleg.netpeerj.com

Semiochemicals are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific communication. plantprotection.pl Pentenyl acetate can function as an allelochemical, specifically a kairomone, which benefits the receiver but not the emitter. For instance, herbivorous insects may use the scent of pentenyl acetate to locate suitable host plants. peerj.com

There is also evidence to suggest that pentenyl acetate may be a component of insect pheromones. Pheromones are crucial for a variety of insect behaviors, including mating, aggregation, and alarm signaling. researchgate.net For example, in some moth species, acetate esters are common components of their sex pheromones. researchgate.net While the specific role of pentenyl acetate as a pheromone component is still under investigation for many species, its presence in the volatile profiles of both plants and insects points to its potential importance in these chemical communication systems.

The understanding of how semiochemicals like pentenyl acetate influence insect behavior has significant implications for the development of novel pest management strategies. researchtrend.netnih.govslideshare.net By manipulating these chemical signals, it is possible to disrupt the normal behaviors of insect pests, such as feeding and mating, thereby reducing their impact on crops. researchtrend.netnih.gov

Several techniques based on behavioral manipulation are currently being researched and implemented in integrated pest management (IPM) programs: plantprotection.pl

Monitoring: Traps baited with semiochemicals can be used to monitor pest populations, helping to determine the timing and necessity of control measures. plantprotection.pl

Mass Trapping: Deploying a large number of baited traps can significantly reduce pest populations. plantprotection.pl

Mating Disruption: Permeating the air with synthetic pheromones can confuse insects and prevent them from finding mates. plantprotection.pl

Attract-and-Kill: Luring pests to a source that contains a killing agent. plantprotection.pl

Push-Pull Strategies: Using a combination of repellents ("push") on the main crop and attractants ("pull") on a trap crop to manipulate pest distribution. justagriculture.in

Research into the specific behavioral responses of different insect pests to pentenyl acetate and other PLVs is ongoing. This knowledge will be crucial for developing more targeted and environmentally friendly pest control methods.

Mechanisms of Olfactory Perception in Insects

The detection of volatile chemical compounds, such as pentenyl acetate, is a critical component of an insect's ability to navigate its environment, locate food sources, find mates, and avoid predators. rsc.org This process of olfactory perception begins at the insect's primary olfactory organs, the antennae, which are covered in sensilla. mdpi.comnih.gov

Within each sensillum, olfactory receptor neurons (ORNs) are bathed in sensillum lymph. mdpi.com The journey of an odorant molecule from the environment to the ORN involves several key proteins. Odorant-binding proteins (OBPs), which are highly concentrated in the sensillum lymph, are thought to bind to lipophilic odorant molecules and transport them through the aqueous lymph to the olfactory receptors. nih.govresearchgate.net

The olfactory receptors (ORs) in insects are a unique class of ligand-gated ion channels. biorxiv.org They are typically heteromeric complexes composed of a highly conserved co-receptor subunit (Orco) and a variable odorant receptor (ORx) subunit. mdpi.combiorxiv.orgnih.gov The ORx subunit is responsible for the specific binding of odorant ligands, thereby conferring the chemical sensitivity of the receptor complex. biorxiv.orgfrontiersin.org When an odorant like pentenyl acetate binds to its specific ORx, it causes a conformational change in the receptor complex, leading to the opening of the ion channel. nih.gov This allows for an influx of cations such as Ca²⁺, Na⁺, and K⁺, which depolarizes the neuron and generates an electrical signal. mdpi.com This signal is then transmitted to the antennal lobe, the primary olfactory center in the insect brain, for further processing. nih.govmpg.de

Insect olfactory systems utilize a combinatorial coding mechanism to perceive a vast array of odors with a limited number of receptors. mdpi.comfrontiersin.org In this system, a single type of OR can be activated by multiple odorants, and a single odorant can activate several different types of ORs. mdpi.com The specific pattern of activated ORs creates a unique neural signature for each odor, allowing the insect to distinguish between different chemical cues. frontiersin.org For example, studies on Drosophila melanogaster have shown that OR47a-expressing neurons are strongly adapted to pentyl acetate, a structurally similar compound to pentenyl acetate. mdpi.com The response of different ORs to various isomers of pentenyl acetate, such as cis-2-pentenyl acetate and trans-2-hexenyl acetate, has been investigated in species like the hawkmoth Manduca sexta. oup.com

After the odorant has been detected, it needs to be removed from the vicinity of the receptor to allow the neuron to reset and detect new signals. Odorant-degrading enzymes (ODEs) present in the sensillum lymph are responsible for the rapid breakdown of odorant molecules, preventing overstimulation of the olfactory neurons. researchgate.netnih.gov

Table 1: Key Proteins in Insect Olfactory Perception of Pentenyl Acetate

| Protein Class | Function | Role in Pentenyl Acetate Perception |

|---|---|---|

| Odorant-Binding Proteins (OBPs) | Transport hydrophobic odorants through the aqueous sensillum lymph. nih.govresearchgate.net | Bind to pentenyl acetate molecules and carry them to the olfactory receptors on the neuron's dendrite. |

| Olfactory Receptors (ORs) | Ligand-gated ion channels that bind to specific odorants and initiate a neural signal. mdpi.combiorxiv.org | Specific ORs on the dendritic membrane bind to pentenyl acetate, triggering the opening of the ion channel. |

| Odorant-Degrading Enzymes (ODEs) | Inactivate odorant molecules after detection. researchgate.netnih.gov | Break down pentenyl acetate molecules to terminate the signal and allow the receptor to become available again. |

Tri-Trophic Level Interactions and Chemical Mediation

Pentenyl acetate plays a significant role in mediating complex interactions across three trophic levels: the plant, the herbivore, and the natural enemy of the herbivore (parasitoids and predators). When a plant is damaged by a feeding herbivore, it releases a blend of volatile organic compounds (VOCs), often referred to as herbivore-induced plant volatiles (HIPVs). usda.govoup.com These blends can include various isomers of pentenyl acetate. usda.gov

These HIPVs serve as crucial cues for the natural enemies of the herbivores. usda.govoup.com Parasitoid wasps, for example, have evolved to use these specific chemical signals to locate their hosts with remarkable efficiency. usda.gov The composition of the HIPV blend can be highly specific to the plant and herbivore species involved, allowing parasitoids to distinguish between different potential hosts. usda.gov For instance, research has shown that the parasitoid wasp Cotesia marginiventris responds to volatiles released from cotton plants damaged by its host caterpillars. usda.gov The blend of volatiles, which can include compounds like (Z)-2-pentenyl acetate and (Z)-3-hexenyl acetate, differs depending on the herbivore species, influencing the parasitoid's host-seeking behavior. usda.gov

The attraction of natural enemies to these chemical cues is a form of indirect plant defense. theses.cz By "crying for help," the plant recruits the enemies of the herbivores, which in turn reduces the herbivore pressure on the plant. theses.cz This interaction can have significant ecological consequences, influencing the population dynamics of both the herbivores and their natural enemies. theses.cz The effectiveness of this chemical signaling can be so precise that some parasitoids can differentiate between plants attacked by different herbivore species based on subtle variations in the emitted volatile profile. usda.gov

Furthermore, the context in which these chemical cues are perceived is critical. The presence of volatiles from undamaged plants can influence a parasitoid's response to HIPVs. frontiersin.org Some studies suggest that volatiles from intact plants can have a deterrent effect, helping parasitoids to fine-tune their search and focus on areas where hosts are actively feeding. frontiersin.org The interaction is dynamic; the blend and concentration of emitted volatiles, including pentenyl acetate, can change with the duration and type of herbivore damage, further modulating the response of the third trophic level. researchgate.net

Table 2: Role of Pentenyl Acetate in Tri-Trophic Interactions

| Trophic Level | Organism | Role of Pentenyl Acetate |

|---|---|---|

| First Trophic Level | Plant (e.g., Cotton) | Released as a component of herbivore-induced plant volatiles (HIPVs) upon damage by herbivores. usda.gov |

| Second Trophic Level | Herbivore (e.g., Caterpillar) | Its feeding action induces the plant to release pentenyl acetate, inadvertently signaling its presence to predators. usda.gov |

| Third Trophic Level | Parasitoid Wasp (e.g., Cotesia marginiventris) | Uses pentenyl acetate and other HIPVs as a chemical cue to locate its herbivore host. usda.gov |

Research on Bioactivity and Pharmaceutical Exploration of Pentenylacetate Derivatives

In Silico Computational Studies of Pentenylacetate Derivatives

In silico computational methods have become indispensable tools in the early stages of drug discovery, offering a rapid and cost-effective means to predict the potential of chemical compounds. These techniques are employed to evaluate the drug-like characteristics and potential biological activities of molecules such as this compound derivatives before committing to extensive laboratory synthesis and testing. nih.govajol.info

Molecular Property Prediction and Bioactivity Scoring

The prediction of molecular properties and bioactivity scores is a critical step in assessing the pharmaceutical potential of a compound. For instance, in a study involving the ethyl acetate (B1210297) extract of Abrus precatorius leaves, 1,4-dimethyl-4-pentenyl acetate was identified as a constituent. nih.govresearchgate.net Computational tools like Molinspiration and PASS (Prediction of Activity Spectra for Substances) were utilized to forecast its molecular properties and bioactivity. nih.govresearchgate.net

The bioactivity score of a compound against various drug targets such as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptors, protease inhibitors, and enzyme inhibitors can be calculated. uni-ruse.bg A score greater than 0.0 typically indicates good activity, a score between -5.0 and 0.0 suggests moderate activity, and a score less than -5.0 implies inactivity. uni-ruse.bg For 1,4-dimethyl-4-pentenyl acetate, the predicted bioactivity scores indicated moderate interaction with all these pharmacological targets. researchgate.net Specifically, the scores were -1.02 for GPCR ligand, -0.40 for ion channel modulator, -1.58 for nuclear receptor ligand, -0.60 for kinase inhibitor, -1.02 for protease inhibitor, and -0.22 for enzyme inhibitor. researchgate.net

Furthermore, PASS predictions for 1,4-dimethyl-4-pentenyl acetate showed significant probability to be active (Pa) for anti-inflammatory (0.733), immunosuppressant (0.604), and antineoplastic (0.638) activities. researchgate.net These predictions are based on the analysis of the compound's structural formula. nih.gov

Table 1: Predicted Bioactivity Scores for 1,4-Dimethyl-4-pentenyl Acetate

| Target Class | Bioactivity Score |

|---|---|

| GPCR Ligand | -1.02 |

| Ion Channel Modulator | -0.40 |

| Nuclear Receptor Ligand | -1.58 |

| Kinase Inhibitor | -0.60 |

| Protease Inhibitor | -1.02 |

| Enzyme Inhibitor | -0.22 |

Data sourced from a study on bioactive compounds from Abrus precatorius. researchgate.net

Molecular Docking Simulations with Biological Receptors (e.g., Progesterone (B1679170) Receptor, Peroxiredoxin 5)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajol.info This method is crucial for understanding the interaction between a potential drug molecule and its biological target at the molecular level.

In a study investigating potential anti-breast cancer agents, 1,4-dimethyl-4-pentenyl acetate was docked against the progesterone receptor (PR). nih.gov The progesterone receptor is a significant therapeutic target in breast cancer treatment. nih.govscienceopen.com The docking results revealed that 1,4-dimethyl-4-pentenyl acetate exhibited a better binding affinity (-6.0 kcal/mol) towards the progesterone receptor compared to the standard reference compound, 5-fluorouracil. nih.gov This suggests a potentially strong interaction between the this compound derivative and the receptor's active site. researchgate.net

Peroxiredoxins (PRDXs) are a family of antioxidant enzymes, and Peroxiredoxin 5 (PRDX5) has been identified as a potential therapeutic target. plos.orgmdpi.com While specific docking studies of this compound derivatives with PRDX5 were not found in the provided context, the methodology for such an investigation would involve using software like AutoDock to simulate the binding conformations. plos.org The process typically includes generating a grid map encompassing the active site residues and using algorithms like the Lamarckian genetic algorithm to explore possible binding modes. plos.org

Protein Target Prediction

Identifying the protein targets of a small molecule is a fundamental aspect of drug discovery. biorxiv.org In silico target prediction tools utilize various algorithms, including machine learning and similarity-based approaches, to forecast the likely biological targets of a compound based on its chemical structure. researchgate.netnih.gov

For derivatives of this compound, such as 1,4-dimethyl-4-pentenyl acetate, computational tools can be used to predict potential protein targets. These predictions can help in understanding the compound's mechanism of action and identifying potential therapeutic applications. researchgate.net While the provided search results highlight the methods for protein target prediction, specific predictions for a broad range of this compound derivatives are not detailed. However, the identification of 1,4-dimethyl-4-pentenyl acetate's activity towards the progesterone receptor is a direct outcome of such targeted investigation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying parts of a molecule and observing the resulting changes in its biological effects, researchers can identify key structural features responsible for its activity. oncodesign-services.comcollaborativedrug.com

For this compound analogues, SAR studies would involve synthesizing a series of related compounds with variations in the pentenyl chain, the position and nature of substituents, and the acetate group. These analogues would then be tested for their biological activity. The goal is to build a comprehensive understanding of which molecular modifications lead to enhanced potency, selectivity, or other desirable properties. nih.gov While the provided search results establish the principles of SAR, specific, detailed SAR studies on a series of this compound analogues were not found. drugdesign.orgnih.gov Such studies would be crucial for optimizing these compounds as potential therapeutic agents. oncodesign-services.com

Potential for Bioactive Compounds from Natural Sources Containing this compound Derivatives

Natural sources, particularly plants, are a rich reservoir of bioactive compounds with diverse chemical structures and biological activities. mdpi.comtaylorfrancis.comnih.gov The exploration of these natural products has been a historically fruitful avenue for drug discovery. mdpi.com

This compound derivatives have been identified in natural sources. For example, 1,4-dimethyl-4-pentenyl acetate was identified as a component of the ethyl acetate extract of the leaves of Abrus precatorius, a plant with known medicinal properties. nih.govresearchgate.net The presence of this compound in a plant with traditional medicinal uses suggests its potential as a bioactive agent. nih.gov

The general process for discovering bioactive compounds from natural sources involves extraction, isolation, and characterization of the chemical constituents. taylorfrancis.com Techniques like gas chromatography-mass spectrometry (GC-MS) are used to identify the individual compounds within an extract. nih.gov Once identified, these compounds can be subjected to the in silico and in vitro bioactivity and pharmacological studies described in the preceding sections to evaluate their therapeutic potential. mdpi.comnih.gov The discovery of this compound derivatives in medicinal plants underscores the importance of continued research into natural products as a source of novel drug leads. mdpi.commdpi.com

Flavor Chemistry and Sensory Perception Research of Pentenylacetate

Pentenyl Acetate (B1210297) as a Key Volatile in Food and Beverage Flavor Profiles

The analysis of volatile organic compounds in commercial beverages has revealed that medium-chain esters, including pentenyl acetate, are frequently dominant, contributing significantly to their fragrance and taste. mdpi.com Techniques like static headspace gas chromatography-mass spectrometry (GC/MS) are instrumental in identifying and quantifying these volatile profiles. mdpi.com

Different isomers of pentenyl acetate are associated with specific flavor characteristics. For instance, cis-3-hexenyl acetate, a related compound, is known for its sharp, fruity-green, and sweet notes, reminiscent of banana, and is found naturally in fruits like apples, guavas, and pears. firmenich.com It is often used to enhance mango, peach, and passion fruit flavors. firmenich.com Similarly, (Z)-3-hepten-1-yl acetate provides a green, tropical, and banana-like flavor with fatty undertones. thegoodscentscompany.com The odor of cis-3-hexenyl acetate is described as green, fruity, and slightly vinegar-like, with notes of apple, pear, and melon. perfumersworld.comperfumersapprentice.com

The following interactive table provides a summary of various pentenyl acetate isomers and related compounds, along with their characteristic flavor and odor profiles as identified in research.

Table 1: Flavor and Odor Profiles of Pentenyl Acetate and Related Compounds

| Compound Name | Flavor Profile | Odor Profile | Natural Occurrence (Examples) |

|---|---|---|---|

| cis-3-Hexenyl Acetate | Sharp, fruity-green, sweet, banana-like. firmenich.com | Green, fruity, slight vinegar-like, apple, pear, melon, banana. perfumersworld.comperfumersapprentice.com | Apple, guava, melon, passion fruit, peach, pear, raspberry, strawberry, tomato, wine. firmenich.com |

| (Z)-3-Hepten-1-yl Acetate | Green, creamy, banana peel, nasturtium, green bean, vegetable, grassy, rooty. thegoodscentscompany.com | Green, tropical, banana, vegetable, fatty, passion fruit. thegoodscentscompany.com | Not specified |

| (E)-2-Pentenal | Green apple. thegoodscentscompany.com | Green, fruity top notes (apple, cherry). thegoodscentscompany.com | Not specified |

Mechanisms of Pentenyl Acetate Formation During Food Processing and Storage

The formation of pentenyl acetate and other volatile flavor compounds during food processing and storage is a complex process influenced by numerous factors. escholarship.org These mechanisms are critical to understand for controlling and optimizing the final flavor of food products.

Several key reactions contribute to the generation of volatile compounds:

Enzymatic Reactions: Endogenous enzymes present in raw food materials can lead to proteolysis, breaking down proteins into amino acids, which can be precursors for flavor compounds. actascientific.com

Maillard Reaction: This reaction between a free amino group and a reducing sugar is responsible for the development of color and flavor in many cooked foods. actascientific.com

Lipid Oxidation: The breakdown of fats can produce a variety of volatile aldehydes, ketones, and esters, including pentenyl acetate.

The conditions during processing and storage play a significant role:

Temperature and Time: High temperatures and prolonged processing times can accelerate reactions that form volatile compounds. escholarship.org However, excessive heat can also lead to the formation of undesirable or harmful substances. escholarship.org

pH: The acidity or alkalinity of the food matrix can influence reaction rates and the types of compounds formed. actascientific.com

Water Activity: The amount of available water affects microbial growth and the rates of chemical reactions.

Ingredient Interactions: The specific components of a food, such as proteins, carbohydrates, and fats, interact to create a unique flavor profile. escholarship.org

Improper handling and storage can lead to the development of off-flavors due to microbial contamination or chemical reactions. eurofins.in For example, mycotoxins can develop on crops that are not stored under adequate conditions. fao.org

Interaction of Pentenyl Acetate with Food Matrix Components and Olfactory Receptors

The perception of flavor is not solely dependent on the presence of volatile compounds like pentenyl acetate but also on their interaction with the food matrix and our olfactory system.

Interaction with Food Matrix: The food matrix, which includes proteins, carbohydrates, and fats, can significantly influence the release of aroma compounds. researchgate.net

Binding: Volatile compounds can bind to matrix components, which can either retain the flavor, leading to a slower release, or in some cases, enhance its release. researchgate.net For instance, hydrophobic aroma compounds are less readily released from an oil phase compared to a water phase. researchgate.net

Solubility: The solubility of a flavor compound in the food matrix affects its partitioning between the food and the air, and thus its perception by the consumer. researchgate.net

Interaction with Olfactory Receptors: Once released from the food, volatile compounds travel to the nasal cavity and interact with olfactory receptors (ORs).

Receptor Activation: The binding of an odorant molecule to an OR triggers a signal that is sent to the brain, resulting in the perception of smell.

Mixture Interactions: When multiple odorants are present, they can interact at the receptor level. nih.gov For example, studies with isoamyl acetate (fruity) and whiskey lactone (woody) have shown that their mixture can result in suppression or enhancement of the perceived intensity of the individual components. nih.gov This indicates that the response to a flavor mixture is not a simple sum of the responses to its individual compounds. nih.gov

Research on Controlled Release Technologies for Flavor Enhancement

To improve the stability and delivery of volatile flavor compounds like pentenyl acetate, researchers are exploring various controlled release technologies. nih.govnih.gov These technologies aim to protect flavors from degradation during processing and storage and to release them at a desired time and rate. researchgate.net

Encapsulation Techniques: Encapsulation is a primary method for achieving controlled release. frontiersin.org It involves trapping the flavor compound (the core) within a protective shell material. frontiersin.org

Microencapsulation and Nanoencapsulation: These techniques create tiny capsules that can enhance flavor stability and control its release. frontiersin.org Nanoencapsulation, due to the smaller particle size, may offer improved efficiency. frontiersin.org

Common Techniques: Methods like spray drying, freeze-drying, molecular inclusion, and complex coacervation are used for encapsulation. researchgate.netfrontiersin.org

Release Mechanisms: The release of the encapsulated flavor can be triggered by various stimuli: stellarix.com

Diffusion: The flavor compound gradually diffuses through the shell material. stellarix.com

Fracturing: Mechanical forces, such as chewing, can break the capsule and release the flavor. stellarix.com

Dissolution or Melting: The shell material may dissolve or melt in response to changes in temperature or the presence of a solvent. stellarix.com

Biodegradation: The shell can be broken down by enzymes. stellarix.com

Research has shown that materials like cyclodextrins and metal-organic frameworks (MOFs) such as UiO-66 are effective at adsorbing and facilitating the controlled release of various flavor and fragrance compounds. frontiersin.orgnih.gov For example, UiO-66 has demonstrated the ability to sustain the release of fragrances for over 20 days. nih.gov

The following table summarizes different encapsulation technologies and their mechanisms for controlled flavor release.

Table 2: Controlled Release Technologies for Flavor Enhancement

| Technology | Description | Release Mechanism(s) | Key Benefits |

|---|---|---|---|

| Micro/Nanoencapsulation | Flavor core is enclosed in a microscopic or nanoscopic shell. frontiersin.org | Diffusion, Fracturing, Dissolution, Biodegradation. stellarix.com | Enhanced stability, protection from degradation, controlled and sustained release. researchgate.netfrontiersin.org |

| Molecular Inclusion (Cyclodextrins) | Flavor molecules are trapped within the cavity of cyclodextrin (B1172386) molecules. frontiersin.org | Diffusion, displacement by other molecules (e.g., water). | Increased stability, protection against oxidation and light, sustained release. frontiersin.org |

| Complex Coacervation | Formation of a polymer-rich phase that encapsulates the flavor. frontiersin.org | pH change, temperature change, enzymatic degradation. | High payload capacity, good protection of sensitive flavors. |

| Metal-Organic Frameworks (MOFs) | Porous materials that can adsorb and slowly release flavor molecules. nih.gov | Diffusion. | High adsorption capacity, sustained release over extended periods. nih.gov |

Environmental Fate, Transport, and Persistence Research of Pentenylacetate

Degradation Pathways and Kinetics in Environmental Compartments

The degradation of pentenyl acetate (B1210297) in the environment is expected to proceed through both biological and non-biological pathways.

Biodegradation Mechanisms and Microbial Involvement

The primary mechanism for the biodegradation of esters in the environment is enzymatic hydrolysis. For similar compounds like vinyl acetate, microorganisms such as Pseudomonas putida and Achromobacter xylosoxidans have been shown to facilitate this process. nih.gov These microbes produce esterase enzymes that catalyze the cleavage of the ester bond. nih.govresearchgate.net